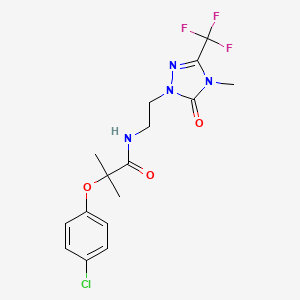

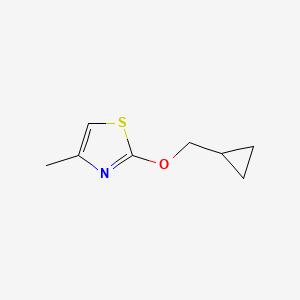

![molecular formula C18H15FN4O2S2 B2518050 N-(2-(2-(4-氟苯基)噻唑并[3,2-b][1,2,4]三唑-6-基)乙基)苯磺酰胺 CAS No. 895442-71-4](/img/structure/B2518050.png)

N-(2-(2-(4-氟苯基)噻唑并[3,2-b][1,2,4]三唑-6-基)乙基)苯磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide is a derivative of benzenesulfonamide, a class of compounds known for their diverse biological activities. This particular molecule is not directly discussed in the provided papers, but its structure suggests it may have potential as a bioactive compound, possibly as an enzyme inhibitor, given the activities of similar sulfonamide derivatives.

Synthesis Analysis

The synthesis of benzenesulfonamide derivatives typically involves the attachment of various functional groups to the benzenesulfonamide moiety to confer specific properties and biological activities. For example, the synthesis of N-(4-phenylthiazol-2-yl)benzenesulfonamides as kynurenine 3-hydroxylase inhibitors involves the creation of a thiazole ring attached to the benzenesulfonamide group . Similarly, the synthesis of compounds with phenyl-1,2,3-triazole moieties explores the use of different linkers to add flexibility to the molecule . These methods could potentially be applied to the synthesis of N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide, with the expectation of a multi-step process involving the formation of the thiazolo[3,2-b][1,2,4]triazol ring system and its subsequent attachment to the benzenesulfonamide core.

Molecular Structure Analysis

The molecular structure of benzenesulfonamide derivatives is crucial for their interaction with biological targets. The presence of a fluorine atom, as seen in the COX-2 inhibitor JTE-522, can significantly enhance the selectivity and potency of the compound . The molecular structure of N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide likely includes a similar strategy, using fluorine to improve its binding affinity to the target enzyme.

Chemical Reactions Analysis

Benzenesulfonamide derivatives can undergo various chemical reactions depending on their substituents. For instance, compounds with a carbamoyl substituent can be dehydrated to form nitriles . The presence of a thiazolo[3,2-b][1,2,4]triazol ring in the compound of interest suggests that it may participate in specific chemical reactions, such as nucleophilic substitution or addition, which could be exploited in further chemical modifications to enhance its biological activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzenesulfonamide derivatives are influenced by their molecular structure. For example, the introduction of flexible triazole moieties can result in highly effective carbonic anhydrase inhibitors . The presence of a fluorine atom can also affect the lipophilicity and metabolic stability of the compound, as seen in the selective COX-2 inhibitor JTE-522 . The physical and chemical properties of N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide would need to be empirically determined, but it is reasonable to expect that its fluorine atom and thiazolo[3,2-b][1,2,4]triazol ring system would confer unique properties that could be beneficial for its biological activity.

科学研究应用

抗炎和抗癌活性

对相关磺酰胺化合物的研究表明有希望的抗炎、镇痛、抗氧化、抗癌和抗HCV剂特性。Küçükgüzel等人进行的一项研究。(2013 年)通过烷基/芳基异硫氰酸酯与塞来昔布反应合成衍生物,评估了它们在多种生物测定中的活性。这些研究表明,与对照或塞来昔布相比,某些化合物表现出显着的抗炎和镇痛活性,而不会对肝脏、肾脏、结肠和大脑造成组织损伤,表明潜在的治疗应用 (Küçükgüzel 等,2013)。

紫外线防护和抗菌性能

含有磺酰胺部分的噻唑偶氮染料的应用已扩展到纺织工业,在纺织工业中它们用于棉织物的紫外线防护和抗菌整理。Mohamed 等人。(2020 年)设计并利用这些化合物同时对棉纺织品进行染色和保护整理,提高可染性并提供紫外线防护和抗菌性能。这展示了该化合物超越药物应用的多功能性,在材料科学中提供了实际好处 (Mohamed 等,2020)。

用于肿瘤治疗的碳酸酐酶抑制

通过含有芳酰肼酮或噻二唑基部分的磺酰胺抑制人类碳酸酐酶同工酶,特别是与肿瘤相关的碳酸酐酶同工酶(hCA IX 和 XII),已被探索作为癌症治疗策略。Alafeefy 等人。(2015 年)研究了一系列苯磺酰胺对这些同工酶的抑制活性,显示出对 hCA II 的低纳摩尔活性以及对 CA IX 和 XII 的显着抑制作用,突出了它们作为治疗与这些同工酶相关的肿瘤的治疗剂的潜力 (Alafeefy 等,2015)。

抗癌和抗炎剂

对磺酰胺衍生物的进一步研究集中在其作为抗癌和抗炎剂的潜力。研究合成了各种磺酰胺化合物,评估了它们对癌细胞系的生物活性和环氧合酶-2 (COX-2) 抑制活性,展示了这些化合物在治疗炎症和癌症中的多种治疗应用 (Pal 等,2003)。

作用机制

Target of Action

It has been found that similar compounds have shown inhibitory activity against topoisomerase 1 (top1), a crucial enzyme involved in dna replication .

Mode of Action

It is suggested that it may interact with its target enzyme, possibly through binding to the active site, thereby inhibiting its function .

属性

IUPAC Name |

N-[2-[2-(4-fluorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15FN4O2S2/c19-14-8-6-13(7-9-14)17-21-18-23(22-17)15(12-26-18)10-11-20-27(24,25)16-4-2-1-3-5-16/h1-9,12,20H,10-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OESNWOYDAPIOGJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)NCCC2=CSC3=NC(=NN23)C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15FN4O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

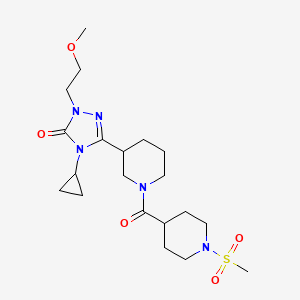

![4-(3-isopentyl-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzamide](/img/structure/B2517968.png)

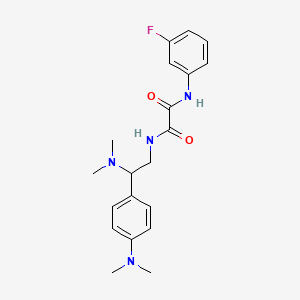

![5-(4-Fluorophenyl)-2-methyl-N-[(2-methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]pyrazole-3-carboxamide](/img/structure/B2517970.png)

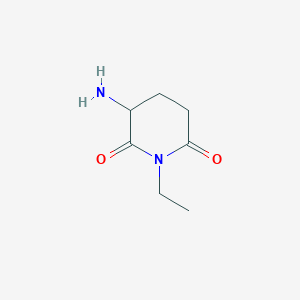

![2,5-dimethoxy-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide](/img/structure/B2517975.png)

![(2Z)-2-[(2-methoxyphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2517982.png)

![3-Bromo-6-chloroimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B2517983.png)

![N-(4-isopropylphenyl)-1,3-dimethyl-2,4-dioxo-7-propyl-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2517984.png)

![(Z)-N-(6-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)isobutyramide](/img/structure/B2517986.png)

![Methylethyl 2-[3-(3,4-dimethoxyphenyl)-2-methyl-4-oxochromen-7-yloxy]acetate](/img/structure/B2517990.png)